molecular formula C10H9F3O2S B127931 Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate CAS No. 192805-69-9

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate

Cat. No. B127931
M. Wt: 250.24 g/mol
InChI Key: GCTSLTMJLUIOGD-UHFFFAOYSA-N
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Description

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate is a compound that is structurally related to various benzoate derivatives and sulfanyl-containing molecules. While the specific compound is not directly studied in the provided papers, insights can be drawn from related research. For instance, the use of trifluoromethanesulfonic acid in catalyzing reactions with aromatic compounds is well-documented, which may be relevant to the synthesis or reactivity of the title compound .

Synthesis Analysis

The synthesis of related compounds often involves the use of superacidic conditions, such as those provided by trifluoromethanesulfonic acid, to activate benzoates or other aromatic compounds towards electrophilic substitution reactions . The optimization of reaction conditions, such as molar ratios, reaction times, and temperatures, is crucial for improving yields, as demonstrated in the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate . Such methodologies could potentially be adapted for the synthesis of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate.

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the molecular structures of similar compounds, revealing conformational details and intramolecular interactions, such as sulfur(II)–oxygen close contacts . These structural insights are essential for understanding the reactivity and physical properties of sulfanyl-containing benzoates.

Chemical Reactions Analysis

The reactivity of sulfanyl groups in benzoate derivatives can be influenced by the presence of electron-withdrawing groups, such as trifluoromethyl groups. For example, the generation of glycosyl triflates from thioglycosides using a thiophile system indicates the potential reactivity of sulfur-containing compounds under superacidic conditions . This suggests that Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate could undergo similar activation and participate in electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various spectroscopic techniques, including FT-IR and FT-Raman . These studies provide information on vibrational frequencies, molecular electrostatic potentials, and other properties such as HOMO-LUMO gaps and nonlinear optical properties. Such analyses are crucial for predicting the reactivity and stability of the compound . Additionally, molecular docking studies can offer insights into the potential biological activities of these molecules .

Scientific Research Applications

  • Organic Synthesis and Medicinal Chemistry:

    • Results: Successful synthesis of novel compounds with potential pharmaceutical applications .
  • Fluorination Reactions:

    • Results: Enhanced chemical properties and altered biological activity in fluorinated products .
  • Agrochemicals and Pesticides:

    • Results: Effective pest control and crop protection .
  • Material Science:

    • Results: Improved material properties, such as optical behavior or charge transport .
  • Analytical Chemistry:

    • Results: Accurate quantification of related compounds in complex mixtures .
  • Environmental Chemistry:

    • Results: Insights into its persistence, degradation pathways, and potential impact on ecosystems .

properties

IUPAC Name

methyl 2-methylsulfanyl-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2S/c1-15-9(14)7-4-3-6(10(11,12)13)5-8(7)16-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTSLTMJLUIOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate

Synthesis routes and methods I

Procedure details

Sodium thiomethoxide (91 mg; 1.3 mmol; 1.3 equiv) was dissolved in water (0.34 mL). Tetrabutylammonium bromide (48 mg; 0.15 mmol; 0.15 equiv) was added. Methyl 2-nitro-4trifluoromethylbenzoate (5a; 249 mg; 1.0 mmol) was dissolved in toluene and added to the mixture. The reaction mixture was stirred at ambient temperature for 1 h to completely consume 5a according to gas chromatography (GC) analysis. The reaction mixture was diluted with ethyl acetate and water and the layers were thoroughly mixed and then separated. The organic layer was dried over Na2SO4 and concentrated to afford 0.26 g of 6a which contained a small amount of tetrabutylammonium bromide. The crude product was filtered through a pad of flash silica gel to afford 226 mg (90%) of 6a.
Quantity
91 mg
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reactant
Reaction Step One
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Quantity
0.34 mL
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solvent
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249 mg
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reactant
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0 (± 1) mol
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solvent
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48 mg
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Synthesis routes and methods II

Procedure details

Dichlorobis(triphenylphosphine)palladium (140 mg; 0.20 mmol; 0.01 equiv) was added to a 100-mL autoclave. A mixture of 4-bromo-3-nitrobenzotrifluoride (4a; 3.06 mL; 20 mmol), triethylamine (3.5 mL; 25 mmol; 1.25 equiv), and methanol (60 mL; 75 equiv) was added and the mixture was pressurized and purged with helium three times and carbon monoxide (CO) four times. The reaction mixture was placed under 60 psi carbon monoxide and heated to 100° C. for 6 h. during which time the pressure was maintained between 50 and 75 psi by the addition of carbon monoxide as necessary. The mixture was cooled and vented and the bulk of the solvent was distilled at reduced pressure. Water (10 mL), toluene (15 mL) and 3 N HCl (10 mL) were added and the mixture was filtered to remove fine particulates. The layers were separated and the organic layer was washed with aqueous sodium bicarbonate (10 mL). The organic solution was then added to a mixture of sodium thiomethoxide (1.82 g; 26 mmol; 1.3 equiv) and tetrabutylammonium bromide (0.64 g; 2.0 mmol; 0.10 equiv) dissolved in water (6.85 mL) and immersed in a cool water bath. The reaction mixture was stirred overnight (18 h) at ambient temperature to consume >95% of 5a according to gas chromatography (GC) analysis. Aqueous sodium bicarbonate (10 mL) was added to the reaction mixture and the layers were then thoroughly mixed and allowed to separate. The aqueous layer was extracted further with toluene (2×15 mL). The combined organic solution was dried over Na2SO4 and concentrated to afford 3.71 g of 6a. The crude product was flash-chromatographed and eluted with 1:9 ethyl acetate:heptane to afford 2.71 g (54% overall from 4a) of 6a.
Quantity
3.06 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Quantity
0.64 g
Type
catalyst
Reaction Step Two
Name
Quantity
6.85 mL
Type
reactant
Reaction Step Three
Quantity
140 mg
Type
catalyst
Reaction Step Four
Name

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Dry sodium thiomethoxide (0.385 g, 0.0055M) was added to a solution of methyl 2-chloro-4-trifluoromethylbenzoate (1.19 g, 0.005M) in anhydrous N-methylpyrrolidinone (10 ml) at 5° C. After 3 hours the mixture was acidified, extracted (ether), washed (water) and evaporated to give methyl 2-methylthio-4-trifluoromethylbenzoate (1.18 g, 94% yield), 1H NMR 2.44(s,3H), 3.89(s,3H), 7.33(1H), 7.41(1H), 8.02(1H).
Quantity
0.385 g
Type
reactant
Reaction Step One
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1.19 g
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reactant
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10 mL
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solvent
Reaction Step One

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